molecular formula C11H14N2O3 B6164823 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid CAS No. 1094763-46-8

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid

Cat. No.: B6164823
CAS No.: 1094763-46-8
M. Wt: 222.2
InChI Key:
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Description

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid is a cyclic compound belonging to the pyrrole family. It possesses a unique chemical structure that makes it interesting for various scientific applications. This compound has gained attention due to its potential biological activity and industrial uses.

Preparation Methods

The synthesis of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of alanine and leucine, forming a cyclic intermediate, which is then hydrolyzed to obtain the final product. Another method includes the asymmetric synthesis using chiral catalysts. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid has diverse applications in various fields of research:

    Chemistry: It is used as a chiral building block for the synthesis of various organic compounds.

    Biology: The compound exhibits significant pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.

    Medicine: It has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound is utilized in the chemical industry for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells through caspase activation and DNA fragmentation. The compound’s antifungal and antiviral activities are linked to its ability to disrupt the cell membranes of pathogens.

Comparison with Similar Compounds

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Similar in structure but lacks the pyrrole moiety.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but does not have the cyclopentane structure.

The uniqueness of this compound lies in its combined cyclic structure of pyrrole and cyclopentane, which imparts distinct chemical and biological properties .

Properties

CAS No.

1094763-46-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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